molecular formula C15H12ClNOS B1581032 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one CAS No. 38076-63-0

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

Cat. No. B1581032
CAS RN: 38076-63-0
M. Wt: 289.8 g/mol
InChI Key: NFDHJLPQTVVBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C15H12ClNOS and it has a molecular weight of 289.8 g/mol.


Synthesis Analysis

A series of 1,3-di (2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized using the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3- (10H-phenothiazin-10-y1)propionic acid with 2- substituted phenothiazines .

Scientific Research Applications

  • Synthesis and Electrochemical and Spectroscopic Characterization
    • Field : Chemistry
    • Application : This compound is used in the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives .
    • Method : The properties of these compounds have been characterized by a combination of several techniques: MS, HRMS, GC-MS, electronic absorption spectroscopy and multinuclear NMR in both solution and solid state including 15N CP/MAS NMR .
    • Results : The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT). It was shown that potentials of reduction and oxidation were in consistence with the level of HOMO and LUMO energies .
  • Anticancer and Antioxidant Activity
    • Field : Biomedicine
    • Application : A new compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), was synthesized and characterized. This compound has shown promising anticancer and antioxidant activity .
    • Method : The compound was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR) and mass spectrometry. The molecular structure of the compound (PTZ–PIP) was confirmed by single-crystal X-ray crystallographic studies .
    • Results : The compound (PTZ–PIP) was crystallized in a monoclinic crystal system with a space group of C2. The anticancer and antioxidant activity of the compound was investigated .

Here is another application of “2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one”:

  • Synthesis of 2-((10-alkyl-10H-phenothiazin-3-yl)methyl)malononitriles
    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 2-((10-alkyl-10H-phenothiazin-3-yl)methyl)malononitriles .
    • Method : The synthesis involves the reaction of 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one with malononitrile in the presence of a base .
    • Results : The resulting 2-((10-alkyl-10H-phenothiazin-3-yl)methyl)malononitriles have been characterized by various spectroscopic techniques .

Safety And Hazards

The safety data sheet for “2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

2-chloro-1-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c1-10(16)15(18)17-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDHJLPQTVVBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326203
Record name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one

CAS RN

38076-63-0
Record name 38076-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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